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Isochlorogenic acid

Cat. No.: B7766522
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-DUXPYHPUSA-N
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Description

Historical Context and Discovery of Isochlorogenic Acid

The term "this compound" was first used in 1950 by Barnes et al. to describe a compound isolated from coffee beans that exhibited properties similar to chlorogenic acid. scielo.br Initial studies determined that this substance was a positional isomer of chlorogenic acid, based on its identical molecular weight and ultimate composition, as well as similar ultraviolet (UV) and infrared (IR) spectra. scielo.br However, unlike chlorogenic acid, it did not form a crystalline potassium complex. scielo.br

The broader history of the chlorogenic acid family began much earlier. In 1837, Robiquet and Boutron first isolated acidic substances from coffee that produced a green pigment, which included ferulic chloride. scielo.br The name "chlorogenic acid" was coined by Payen in 1846, referencing the green color (from the Greek khloros, meaning light green) that appears upon oxidation, not the element chlorine. scielo.brmdpi.com It wasn't until 1932 that Fischer and Dangschat established the structure of what is now known as 5-O-caffeoylquinic acid (5-CQA), the primary compound referred to as chlorogenic acid. scielo.br

Throughout the mid-20th century, other isomers were discovered, leading to a period of considerable confusion in nomenclature. researchgate.net This included neochlorogenic acid, described in 1953, and cryptochlorogenic acid, isolated in 1964. scielo.br The term "this compound," initially referring to a single isomer, is now understood to represent a class of dicaffeoylquinic acids (diCQA), which are composed of one quinic acid molecule and two caffeic acid molecules. scielo.brnih.gov In 1965, Corse et al. purified the substance known as this compound and identified it as a mixture of the three main dicaffeoylquinic acids. mdpi.com

Classification and Isomers within the Chlorogenic Acid Family

Isochlorogenic acids belong to the larger family of chlorogenic acids (CGAs), which are esters formed between quinic acid and certain trans-cinnamic acids, most commonly caffeic acid, ferulic acid, and p-coumaric acid. scielo.brwikipedia.org The nomenclature of these compounds has been a source of confusion due to gradual discoveries and changes in terminology rules over the years. scielo.br The numbering of the carbon atoms on the quinic acid ring, in particular, has led to discrepancies. researchgate.net

The main classes of chlorogenic acids include:

Caffeoylquinic acids (CQAs) : Esters of one caffeic acid and one quinic acid molecule. nih.gov

Dicaffeoylquinic acids (diCQAs) : Esters of two caffeic acid molecules and one quinic acid molecule. nih.gov Isochlorogenic acids fall into this category.

Feruloylquinic acids (FQAs) : Esters of ferulic acid and quinic acid. researchgate.net

p-Coumaroylquinic acids (pCoQAs) : Esters of p-coumaric acid and quinic acid. researchgate.net

Caffeoylferuloylquinic acids (CFQAs) : Esters containing both caffeic and ferulic acids. scielo.br

Isochlorogenic acids are specifically the dicaffeoylquinic acid isomers. The most commonly studied isomers of this compound are:

This compound A (3,5-dicaffeoylquinic acid) medchemexpress.comacs.org

This compound B (3,4-dicaffeoylquinic acid) acs.orgnih.gov

This compound C (4,5-dicaffeoylquinic acid) acs.orgnih.gov

Table 1: Key Isomers of Chlorogenic Acid

Trivial Name Systematic Name (IUPAC) Abbreviation Class
Chlorogenic acid 5-O-caffeoylquinic acid 5-CQA Caffeoylquinic acid
Neochlorogenic acid 3-O-caffeoylquinic acid 3-CQA Caffeoylquinic acid
Cryptochlorogenic acid 4-O-caffeoylquinic acid 4-CQA Caffeoylquinic acid
This compound A 3,5-dicaffeoylquinic acid 3,5-diCQA Dicaffeoylquinic acid
This compound B 3,4-dicaffeoylquinic acid 3,4-diCQA Dicaffeoylquinic acid
This compound C 4,5-dicaffeoylquinic acid 4,5-diCQA Dicaffeoylquinic acid

Significance in Phytochemical Research

Isochlorogenic acids, as part of the broader chlorogenic acid family, are significant subjects of phytochemical research due to their widespread presence in the plant kingdom and their diverse biological activities. researchgate.netimpactfactor.org These compounds are secondary metabolites that play a role in plant defense mechanisms and are found in high concentrations in various plants, fruits, and vegetables, with coffee being a major dietary source. mdpi.comrsc.org

Research has highlighted the potent antioxidant properties of isochlorogenic acids. medchemexpress.combrieflands.com Studies have shown that dicaffeoylquinic acids, such as isochlorogenic acids A, B, and C, exhibit greater antioxidant activity compared to monocaffeoylquinic acids. nih.govmdpi.com This enhanced activity is attributed to the presence of additional hydroxyl groups on the aromatic rings. mdpi.com

The broad spectrum of biological activities associated with isochlorogenic acids has attracted considerable scientific attention. mdpi.com These activities include anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. mdpi.commedchemexpress.commdpi.com For instance, this compound C has been identified as a primary bioactive component with anti-allergic inflammation properties in animal models of asthma. mdpi.com Furthermore, this compound A has been investigated for its potential therapeutic effects in the treatment of fractures and rheumatoid arthritis. tandfonline.com The diverse pharmacological effects of isochlorogenic acids make them important targets for ongoing phytochemical and biomedical research. mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O9 B7766522 Isochlorogenic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5Z-Caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040690
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CAS No.

534-61-2
Record name Isochlorogenic acid
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Record name [1S-(1α,3β,4β,5α)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
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Melting Point

177 - 179 °C
Record name 5Z-Caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Plant Physiology of Isochlorogenic Acid

Biosynthetic Pathways of Isochlorogenic Acid in Plants.

Shikimate Pathway Intermediates

The journey to this compound begins with the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. mdpi.comresearchgate.netnih.gov This pathway provides the foundational molecule, quinic acid, which forms the core of the this compound structure. mdpi.comresearchgate.net The process starts with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. mdpi.com These precursors enter the shikimate pathway to eventually form chorismate, a key branching point. mdpi.com Chorismate is then converted to L-phenylalanine, a primary input for the subsequent phenylpropanoid pathway. mdpi.com

Role of Phenylpropanoid Pathway Enzymes

The phenylpropanoid pathway is central to the synthesis of a vast array of plant secondary metabolites, including this compound. mdpi.com This pathway utilizes L-phenylalanine and, through the action of a series of key enzymes, modifies it to produce the necessary components for this compound formation.

The primary enzymes and their roles are detailed in the table below:

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyase PALCatalyzes the conversion of L-phenylalanine to cinnamic acid, the first committed step in the phenylpropanoid pathway. mdpi.commdpi.com
Cinnamate 4-hydroxylase C4HA cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.commdpi.com
4-coumarate-CoA ligase 4CLActivates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.commdpi.com
Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase HCTThis versatile enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to either shikimic acid or quinic acid. mdpi.comfrontiersin.org It also plays a role in converting caffeoyl shikimate back to caffeoyl-CoA. mdpi.com
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase HQTConsidered a key rate-limiting enzyme, HQT specifically catalyzes the final step in the biosynthesis of chlorogenic acid (a precursor to this compound) by esterifying caffeoyl-CoA with quinic acid. mdpi.comfrontiersin.org
Coumaroyl quinate/coumaroyl shikimate 3'-monooxygenase C3H / C3'HThis enzyme is responsible for the hydroxylation of p-coumaroyl esters (like p-coumaroyl-quinic acid or p-coumaroyl-shikimic acid) to their corresponding caffeoyl esters. mdpi.comfrontiersin.org

These enzymes work in a coordinated fashion to produce the necessary caffeoyl-CoA and quinic acid moieties that will ultimately be combined.

Formation of Mono- and Dicaffeoylquinic Acids

The biosynthesis of dicaffeoylquinic acids, such as this compound, is thought to occur through the acylation of a pre-existing monocaffeoylquinic acid (chlorogenic acid) with another molecule of caffeoyl-CoA. nih.gov The initial formation of chlorogenic acid (5-O-caffeoylquinic acid) is a critical preceding step. nih.gov

The primary pathway for chlorogenic acid synthesis involves the esterification of p-coumaroyl-CoA with quinic acid, catalyzed by HCT or HQT, to form p-coumaroylquinic acid. mdpi.comfrontiersin.org This is then hydroxylated by C3H to yield chlorogenic acid. frontiersin.org Alternatively, p-coumaroyl-CoA can be esterified with shikimic acid by HCT to form p-coumaroyl shikimate, which is then hydroxylated by C3'H to produce caffeoyl shikimate. mdpi.com Caffeoyl shikimate can then be converted to caffeoyl-CoA, which is subsequently esterified with quinic acid by HQT to form chlorogenic acid. mdpi.com

Once chlorogenic acid is formed, it is believed to serve as the substrate for the formation of dicaffeoylquinic acids. nih.gov The addition of a second caffeoyl group, catalyzed by an as-yet unfully characterized acyltransferase, results in the various isomers of this compound, such as 3,5-dicaffeoylquinic acid.

Genetic Regulation and Transcriptional Responses of Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level. mdpi.com The expression of the structural genes encoding the biosynthetic enzymes (PAL, C4H, 4CL, HCT, HQT, C3H) is controlled by various transcription factors. mdpi.com Key transcription factor families implicated in regulating the phenylpropanoid pathway include MYB, WRKY, ERF, and bHLH. mdpi.com These regulatory proteins can either activate or repress the transcription of the biosynthetic genes, thereby controlling the metabolic flux towards this compound production. mdpi.com For instance, studies have shown that the transcription factor MYB114 can regulate chlorogenic acid biosynthesis by activating the phenylpropanoid pathway. nih.gov

Furthermore, the expression of these genes and the subsequent accumulation of this compound can be influenced by various internal and external stimuli. Plant hormones such as jasmonic acid and salicylic (B10762653) acid can induce the expression of biosynthetic genes, leading to increased production of these compounds as part of the plant's defense response. mdpi.com Environmental stresses like pathogen attack, high temperature, and intense light can also trigger the upregulation of the biosynthetic pathway, enhancing the plant's resistance. mdpi.com

Distribution and Accumulation in Botanical Sources

Isochlorogenic acids are widely distributed throughout the plant kingdom, with particularly high concentrations found in certain plant families and species.

Major Plant Families and Species Containing this compound

Several plant families are known to be rich sources of this compound. The table below highlights some of the major families and representative species.

Plant FamilyRepresentative Species
Asteraceae Artemisia species (e.g., Artemisia sieberi, Artemisia turanica), Helianthus annuus (Sunflower), Cynara cardunculus (Artichoke), Taraxacum officinale (Dandelion), Achillea species
Lamiaceae Melissa officinalis (Lemon balm), Thymus species, Salvia species
Solanaceae Solanum melongena (Eggplant), Solanum tuberosum (Potato), Coffea species (Coffee)
Apiaceae Centella asiatica (Indian pennywort)
Caprifoliaceae Lonicera japonica (Japanese honeysuckle)
Ericaceae Calluna vulgaris (Heather)
Malvaceae Hibiscus sabdariffa (Roselle)
Rosaceae Malus domestica (Apple), Prunus domestica (Plum), Prunus persica (Peach)
Rubiaceae Coffea species (Coffee)

Data compiled from multiple sources. mdpi.comnih.govnih.govfrontiersin.orgnih.govhilarispublisher.comtandfonline.commdpi.comimrpress.comfrontiersin.orgwikipedia.orgnih.govoup.comnih.govbohrium.comacseusa.orgnotulaebotanicae.romdpi.comkirj.ee

Within these families, isochlorogenic acids, along with other chlorogenic acids, accumulate in various plant parts, including leaves, fruits, roots, and flowers. mdpi.comwikipedia.orgmdpi.comscielo.br For example, in coffee plants, high levels of 3,5-dicaffeoylquinic acid are found in the beans. mdpi.comoup.com In eggplants, chlorogenic acid and its derivatives are the major phenolic compounds in the fruit flesh. notulaebotanicae.ro The concentration and specific isomers of this compound can vary significantly depending on the plant species, developmental stage, and environmental conditions. notulaebotanicae.ro

Factors Influencing this compound Content in Plants

The concentration of this compound in plant tissues is not static; it fluctuates in response to both internal developmental cues and external environmental pressures. mdpi.com Research has shown that the plant's growth stage and various environmental stressors are significant determinants of this compound levels.

Developmental Stage

The age and developmental phase of a plant or its specific organs play a crucial role in the accumulation of isochlorogenic acids.

Floral and Leaf Development: In the flowers of Lonicera japonica (honeysuckle), the total content of phenolic acids, including this compound A, generally decreases as the flowers mature. nih.gov Similarly, young leaves of this species contain higher levels of these compounds compared to mature leaves. nih.gov Studies on Lonicera confusa also report that the concentration of this compound A is at its peak during the bud stage and declines thereafter. researchgate.net

Varietal Differences: Different varieties of the same plant species can exhibit varying levels of isochlorogenic acids. For instance, a comparison between wild and cultivated populations of Lonicera japonica showed that cultivated varieties tended to have higher concentrations of this compound A and B in their flower buds. frontiersin.org

Table 1: Influence of Developmental Stage on this compound Content in Lonicera sp.

Plant Species Organ Developmental Stage Finding Reference
Lonicera japonica Flowers Overall development Content of total phenolic acids (including this compound A) shows a downward trend with maturation. nih.gov
Lonicera japonica Leaves Young vs. Mature Young leaves have significantly higher content of total phenolic acids than mature leaves. nih.gov
Lonicera japonica Flower Buds Wild vs. Cultivated Cultivated populations showed higher levels of this compound A (11.60 ± 2.06 mg/g) compared to wild populations (10.54 ± 2.32 mg/g). frontiersin.org

Environmental Factors

Abiotic and biotic stresses in a plant's environment are potent modulators of secondary metabolite production, including that of this compound. researchgate.netijbbb.org

Salinity Stress: Exposure to salt stress has been demonstrated to significantly boost the accumulation of specific this compound isomers. In Lonicera japonica, treatment with sodium chloride (NaCl) led to a notable increase in the concentrations of isochlorogenic acids A and B in the leaves. frontiersin.orgnih.gov This is considered part of the plant's defense mechanism against oxidative damage induced by salinity. frontiersin.org

Light Intensity: As a general rule for chlorogenic acids, light is a critical environmental factor. mdpi.com High light intensity can stimulate the biosynthesis of phenolic compounds as a protective measure. actascientific.comnih.gov While specific data for this compound is limited, it is part of the phenylpropanoid pathway that is known to be influenced by light.

Other Abiotic Stresses: The accumulation of chlorogenic acids, as a class of compounds, is also affected by other stresses like drought, temperature fluctuations, and UV radiation. mdpi.comtechscience.com Plants often increase the production of these antioxidant compounds to mitigate the harmful effects of such environmental challenges. mdpi.comnih.gov

Table 2: Effect of Environmental Factors on this compound Content

Plant Species Factor Observation Reference
Lonicera japonica Salinity (NaCl) Stress Leaf concentrations of this compound A and this compound B increased significantly. frontiersin.orgnih.gov
General Light Intensity High light intensity generally increases the accumulation of chlorogenic acids. mdpi.comactascientific.comnih.gov
General Abiotic Stress (Drought, Temperature) Environmental stresses typically induce the production of chlorogenic acids as a defense response. mdpi.comtechscience.com

Physiological Roles of this compound in Plants

Antioxidant and Stress Response: A primary function of chlorogenic acids, including this compound, is to act as potent antioxidants. mdpi.com They are crucial for scavenging reactive oxygen species (ROS) that are produced in excess during periods of abiotic stress such as drought, high salinity, or extreme temperatures. mdpi.comfrontiersin.org By neutralizing these damaging molecules, isochlorogenic acids help protect plant cells from oxidative stress. frontiersin.org

Defense Against Herbivores and Pathogens: These compounds play a significant role in plant defense against biotic threats. mdpi.com Elevated levels of chlorogenic acids have been associated with resistance to insect herbivores and pathogenic microorganisms. mdpi.commdpi.com They can deter feeding or inhibit the growth of pathogens, acting as protective chemical agents.

UV Protection: Hydroxycinnamic acid derivatives like this compound are effective at absorbing ultraviolet (UV) radiation. frontiersin.org Their accumulation, particularly in the outer tissues of leaves and fruits, provides a screen against harmful UV-B light, which can otherwise damage DNA and other cellular components. frontiersin.orgoup.com

Growth Regulation: Some studies have suggested that chlorogenic acids may be involved in regulating plant growth and development, although this is a less characterized role compared to their defensive functions. researchgate.net

Isolation, Purification, and Synthesis Methodologies for Isochlorogenic Acid

Extraction Techniques for Isochlorogenic Acid from Plant Matrices

The initial step in obtaining this compound is its extraction from a raw plant source. The choice of extraction technique is pivotal as it directly influences the yield and purity of the resulting crude extract.

Conventional solvent extraction remains a widely used method for recovering isochlorogenic acids from plant materials due to its simplicity and scalability. nih.gov The selection of an appropriate solvent is the most critical parameter in this process. nih.gov As polar compounds, isochlorogenic acids are most effectively solubilized by polar solvents. nih.gov

Commonly, aqueous-organic mixtures are employed, with ethanol (B145695) being a preferred solvent for nutraceutical purposes as it is generally recognized as safe (GRAS). nih.gov Research indicates that the solvent composition significantly impacts extraction efficiency. For instance, a 70% ethanol solution was found to be more effective than 50% or 96% ethanol for extracting chlorogenic acids from sunflower by-products. nih.gov Similarly, an 80% ethanol solution yielded superior results for extraction from artichoke bracts and potato peels. nih.gov In contrast, some studies have found lower ethanol concentrations (15-20%) or even pure water to be optimal for other matrices like spent coffee grounds and walnut leaves. nih.gov

The solubility of chlorogenic acids, including this compound, increases with temperature, regardless of the solvent used. mdpi.com However, temperatures exceeding 60–70 °C can lead to the degradation and isomerization of these thermolabile compounds. nih.gov The solid-to-liquid ratio is another key factor; an adequate volume of solvent is necessary to permeate the plant matrix and solubilize the target compounds without becoming saturated. mdpi.com

Table 1: Comparison of Solvent-Based Extraction Conditions for Chlorogenic Acids

Plant Source Optimal Solvent Temperature (°C) Solid/Liquid Ratio Reference
Forced Witloof Chicory Roots 70% Ethanol 70 1:100 mdpi.com
Artichoke Bracts & Stems 80% Ethanol Heating Water Bath N/A nih.gov
Potato Peel 80% Ethanol Heating Water Bath N/A nih.gov
Spent Coffee Grounds 15-20% Ethanol 60 N/A nih.gov
Coffee Husk Water 60 N/A nih.gov

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced methods have been developed.

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. academicjournals.org This technique has been successfully optimized for extracting chlorogenic acid from various sources. academicjournals.orgd-nb.info For example, a study on Folium eucommiae achieved a maximum yield of 0.77 mg/g using UAE with a 52% ethanol solution for 25 minutes at 50°C. academicjournals.org Another study on papaya optimized the process to achieve an extraction rate of 1.95% in just 20 minutes. esrgroups.org

Ionic Liquid-Based Extraction (ILE) employs ionic liquids (ILs)—salts that are liquid at low temperatures—as alternative solvents. nih.gov ILs possess characteristics like negligible vapor pressure, low toxicity, and high thermal stability, making them "green" alternatives to conventional organic solvents. nih.govmdpi.com The effectiveness of ILE is influenced by the properties of the IL's anion and cation, which determine its polarity and hydrogen-bonding interactions with the target compound. mdpi.com A method combining UAE with an ionic liquid (1-butyl-3-methylimidazolium bromide, [Bmim]Br) was developed to extract this compound C from Chrysanthemum morifolium. nih.govnih.gov The optimized conditions were a liquid-to-solid ratio of 23.44:1, an ultrasonic time of 48.99 minutes, and an IL concentration of 0.65 mol/L, which resulted in an extraction yield of 4.20 mg/g. nih.govnih.gov

Table 2: Optimized Parameters for Advanced Extraction of this compound C

Parameter Optimal Value
Extraction Method Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE)
Plant Source Chrysanthemum morifolium
Ionic Liquid 1-butyl-3-methylimidazolium bromide [(Bmim)Br]
IL Concentration 0.65 mol/L
Liquid-to-Solid Ratio 23.44:1
Ultrasonic Time 48.99 min
Final Yield 4.20 mg/g

Data sourced from studies on IL-UAE of this compound C. nih.govnih.gov

Purification and Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, efficient purification and separation strategies are required to isolate this compound.

Chromatography is the cornerstone of this compound purification.

Silica Gel Column Chromatography is often used as an initial purification step to separate this compound isomers from a crude methanol (B129727) extract. nih.govdatapdf.com

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for separating and purifying isochlorogenic acids. akjournals.com A key advantage of HSCCC is the absence of a solid support matrix, which eliminates irreversible sample adsorption and ensures high sample recovery. akjournals.com Several studies have successfully applied HSCCC to isolate this compound A and C.

From Lonicera japonica Thunb, 19.65 mg of this compound A with 99.1% purity was obtained from 150 mg of an ethyl acetate (B1210297) fraction in a one-step separation using a two-phase solvent system of n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v). akjournals.comresearchgate.net

From Artemisiae argyi folium, 11 mg of this compound A with 99.01% purity was isolated from 25 mg of crude extract using a solvent system of n-hexane:ethyl acetate:ethanol:water (3:7:4:6, v/v/v/v). spgykj.com

A combined HSCCC and preparative HPLC method was used to separate isomers from Lonicera japonica flower buds, yielding this compound A and C with purities of 98% and 96%, respectively. nih.gov

Table 3: HSCCC Systems for this compound A Purification

Plant Source Solvent System (v/v/v/v) Sample Load Yield Purity Reference
Lonicera japonica Thunb n-hexane:ethyl acetate:isopropanol:water (2:3:2:5) 150 mg 19.65 mg 99.1% akjournals.comresearchgate.net
Artemisiae argyi folium n-hexane:ethyl acetate:ethanol:water (3:7:4:6) 25 mg 11 mg 99.01% spgykj.com

Integrated membrane technology offers an alternative or complementary approach to chromatography for purification. tandfonline.comdeswater.com This method is particularly suitable for heat-sensitive substances like this compound. tandfonline.comdeswater.com A typical integrated system might involve two stages:

Ultrafiltration (UF): A polyetherimide (PEI) UF membrane can be used to separate this compound from other larger components in the extract, thereby improving its purity. tandfonline.comdeswater.comresearchgate.net

Nanofiltration (NF): The purified solution can then be concentrated using a positively charged NF membrane. tandfonline.comdeswater.comresearchgate.net Studies have shown that such membranes can achieve a rejection rate for chlorogenic acid of about 92%, making this step effective for concentration. tandfonline.comdeswater.comresearchgate.net

An aqueous two-phase system (ATPS) has also been used for the purification of this compound C after IL-UAE. nih.gov This technique achieved a maximum extraction efficiency of 98.18%, demonstrating that the transfer of this compound C from the salt-rich phase to the IL-rich phase was a spontaneous process. nih.govnih.gov

Chemical Synthesis Approaches for this compound and its Derivatives

While isochlorogenic acids are primarily obtained by extraction from natural sources, chemical synthesis provides a route to obtain pure isomers for analytical standards and to create novel derivatives for research. nbn-resolving.org The synthesis of these complex esters presents significant challenges, and historical methods have often suffered from low yields. google.com

The general strategy for synthesizing chlorogenic acids and their derivatives involves the esterification of quinic acid with a trans-cinnamic acid, such as caffeic acid. nbn-resolving.org A common synthetic pathway includes:

Preparation of acid chlorides from the desired cinnamic acids. nbn-resolving.org

Preparation of quinic acid derivatives with appropriate protecting groups to ensure selective acylation at the desired hydroxyl position. nbn-resolving.org

Acylation of the protected quinic acid with the prepared acid chloride. nbn-resolving.org

Deprotection to yield the final this compound. nbn-resolving.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
This compound A
This compound C
This compound A-3′-O-β-glucopyranoside
This compound A-3′-O-β-glucopyranoside methyl ester
This compound C-3′-O-β-glucopyranoside
Quinic acid
Caffeic acid
Ethanol
Methanol
Acetone
n-Hexane
Ethyl acetate
Isopropanol
1-butyl-3-methylimidazolium bromide ([Bmim]Br)
Polyetherimide (PEI)
Quinic acid bisacetonide
Ferulic acid

Total Synthesis Pathways

The total chemical synthesis of isochlorogenic acids and their monocaffeoylquinic acid precursors is complex, primarily due to the need for regioselective esterification of one or more of the four hydroxyl groups on the quinic acid molecule. While various synthesis routes have been reported in the literature, they often face challenges of low to moderate yields nih.gov.

A prominent and effective strategy for synthesizing caffeoylquinic acids (CQAs) was developed by Sefkow et al. This approach provides a high-yield route to various isomers by employing protected quinic acid intermediates nih.govresearchgate.net. The general pathway involves several key stages:

Protection of Quinic Acid: To achieve regioselectivity, the hydroxyl groups of quinic acid that are not intended for esterification must be protected. A common method is the formation of acetals, such as the preparation of a quinic acid bisacetonide, which selectively protects specific hydroxyl groups researchgate.net.

Esterification: The remaining free hydroxyl group(s) on the protected quinic acid are then esterified with a suitably protected caffeic acid derivative. This is often performed using caffeic acid chloride to facilitate the reaction researchgate.net.

Deprotection: In the final step, all protecting groups on both the quinic acid and caffeic acid moieties are removed, typically under acidic conditions, to yield the final this compound product researchgate.net.

Table 1: Overview of Key Strategies in Total Synthesis of Caffeoylquinic Acids

StepMethodPurposeKey Reagents/IntermediatesReference
Protection Kinetic AcetalizationSelectively protects hydroxyl groups on quinic acid.Acetone, Acid Catalyst researchgate.net
Esterification AcylationForms the ester bond between quinic acid and caffeic acid.Protected Caffeic Acid Chloride, Pyridine researchgate.net
Deprotection Acid HydrolysisRemoves all protecting groups to yield the final product.Acidic Conditions (e.g., HCl) researchgate.net

Enzymatic Synthesis Approaches

Enzymatic synthesis and metabolic engineering offer powerful alternatives to chemical synthesis for producing this compound and related compounds. These methods leverage the high specificity of enzymes to overcome the challenges of regioselectivity and avoid the use of harsh chemicals and protecting groups rsc.orgresearchgate.net.

The biosynthesis of chlorogenic acids in plants is primarily catalyzed by the enzyme hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT) . This enzyme facilitates the transfer of a hydroxycinnamoyl group (like caffeoyl) from its coenzyme A (CoA) thioester, such as caffeoyl-CoA, to the hydroxyl group of quinic acid mdpi.comnih.gov. This specific enzymatic reaction is central to the natural production of these compounds.

Advances in synthetic biology have enabled the reconstruction of these biosynthetic pathways in microbial hosts like Escherichia coli. By engineering metabolic pathways, microorganisms can be programmed to produce chlorogenic acids from simple carbon sources like glucose or xylose rsc.org. For instance, a modular co-culture system using two different engineered E. coli strains has been developed. One strain produces caffeic acid from xylose, while the other strain produces quinic acid from glucose and contains the HQT enzyme to catalyze the final esterification, leading to the production of chlorogenic acid rsc.org.

Enzymes are also used to modify the final compounds to create derivatives with improved properties. A notable example is the synthesis of chlorogenic acid glucoside (CHG) through a transglycosylation reaction. Using the enzyme dextransucrase, a glucose moiety is transferred from sucrose (B13894) to chlorogenic acid. This glycosylation enhances properties such as water solubility and resistance to browning, which is beneficial for industrial applications usu.edu.

Table 2: Selected Enzymatic Approaches for Synthesis and Modification

EnzymeApproachSubstratesProductKey FindingReference
Hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT)Biosynthesis / Metabolic EngineeringCaffeoyl-CoA, Quinic AcidChlorogenic Acid (5-CQA)Core enzyme in the natural biosynthetic pathway, utilized in engineered microbes. rsc.orgmdpi.comnih.gov
DextransucraseBiocatalytic ModificationChlorogenic Acid, SucroseChlorogenic Acid Glucoside (CHG)Enzymatic glycosylation improves water solubility and stability. usu.edu

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of this compound is a critical area of research aimed at improving its metabolic stability, modulating its physicochemical properties, and enhancing its biological activities for potential therapeutic applications nih.gov. By systematically modifying the structure of the parent molecule, researchers can conduct structure-activity relationship (SAR) studies to identify the chemical features responsible for its effects nih.govnih.govdntb.gov.ua.

Key strategies for creating derivatives include:

Modification of the Ester Bond: The ester linkage in this compound is susceptible to hydrolysis. Replacing it with a more stable amide bond has been explored. For example, a 3α-caffeoylquinic acid amide was synthesized and found to be significantly more stable than its ester counterpart while retaining comparable anti-Hepatitis C virus activity researchgate.net.

Esterification of the Carboxylic Acid Group: To increase lipophilicity and improve solubility in hydrophobic environments like lipids and cell membranes, the carboxylic acid group of the quinic acid moiety can be esterified. A highly efficient, solvent-free synthesis of chlorogenic acid oleyl alcohol ester (CGOA) was developed by heating chlorogenic acid with oleyl alcohol. The resulting derivative showed improved solubility in hydrophobic media, making it suitable for applications in the food and cosmetic industries researchgate.netnih.gov.

Glycosylation of Hydroxyl Groups: As mentioned previously, enzymatic glycosylation can be used to attach sugar moieties to the phenolic hydroxyl groups. The resulting chlorogenic acid glucoside (CHG) demonstrated a 65% increase in water solubility and stronger inhibition of lipid peroxidation compared to the parent compound usu.edu.

Table 3: Synthesis of this compound Derivatives and SAR Insights

Derivative/AnalogueSynthetic ModificationChange in Property/ActivityPurpose of SynthesisReference
3α-Caffeoylquinic Acid AmideReplacement of ester linkage with an amide bond.Increased chemical stability.Enhance metabolic stability for drug development. researchgate.net
Chlorogenic Acid Oleyl Alcohol Ester (CGOA)Esterification of the carboxylic acid with a long-chain fatty alcohol.Increased lipophilicity/solubility in hydrophobic media.Improve applicability in food, drug, and cosmetic industries. researchgate.netnih.gov
Chlorogenic Acid Glucoside (CHG)Enzymatic attachment of a glucose moiety to a hydroxyl group.Increased water solubility and resistance to browning; stronger inhibition of lipid peroxidation.Expand industrial applications by improving physical and functional properties. usu.edu

Analytical Methodologies for Isochlorogenic Acid

Spectroscopic Characterization (e.g., UV, NMR, MS)

Spectroscopic methods are fundamental for elucidating the molecular structure of isochlorogenic acid isomers.

Ultraviolet (UV) Spectroscopy : Isochlorogenic acids, like other chlorogenic acids, exhibit a characteristic maximum absorption (λmax) in the UV spectrum around 320-330 nm, which is attributable to the cinnamoyl moiety. acs.org This property is often utilized for detection in chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the detailed structural characterization of this compound isomers. For instance, ¹H NMR and ¹³C NMR data can confirm the identity of isomers like this compound A and this compound C. e-fas.org The olefinic protons of trans and cis isomers can be distinguished by their ³J HCCH coupling constants, which are approximately 16.5 Hz for trans isomers and 11.2 Hz for cis isomers. acs.org

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with liquid chromatography, is indispensable for identifying and differentiating this compound isomers. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, aiding in the confirmation of molecular formulas. e-fas.org For example, the molecular formula for this compound A and C has been determined as C₂₅H₂₄O₁₂, with a calculated mass of 515.1190 for the [M-H]⁻ ion. e-fas.org Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. sci-hub.se In negative ion mode, dicaffeoylquinic acids like isochlorogenic acids typically show a molecular ion [M-H]⁻ at m/z 515. acs.org Fragmentation patterns can help distinguish between isomers, although tandem MS spectra of cis and trans derivatives are often identical. acs.org

Chromatographic Quantification and Identification

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. scielo.br

HPLC with UV Detection (HPLC-UV) : This is a common method for the quantification of this compound. oup.comresearchgate.net The detection wavelength is typically set around 327 nm or 300 nm. oup.comresearchgate.net Reversed-phase columns, such as C18, are frequently employed for separation, often with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., with phosphoric or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.comresearchgate.net

HPLC with Mass Spectrometry (HPLC-MS) : The coupling of HPLC with mass spectrometry provides enhanced selectivity and sensitivity. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been effectively used to identify various isomers, including isochlorogenic acids A, B, and C. researchgate.netmdpi.com This technique combines the high-resolution separation of UHPLC with the accurate mass measurements of Q-TOF MS, allowing for the tentative identification of numerous chlorogenic acid derivatives in complex samples like plant extracts. nih.govacs.orgnih.gov The high sensitivity and resolution of UHPLC-Q-Exactive Orbitrap MS have also been demonstrated for both qualitative and quantitative analysis of these compounds. nih.govacs.org

TechniqueColumnMobile PhaseDetectionApplicationReference
HPLCElite Hypersil C18 (200 × 4.6 mm, 5 µm)Acetonitrile and 0.1% H3PO4 (gradient)UV (225 nm)Simultaneous determination of chlorogenic acid and other compounds in Inula helenium oup.com
HPLCShim-pack VP-ODS (250 mm × 4.6 mm, 5 μm)Acetonitrile and 0.5% acetic acid (gradient)PDA (254, 280, 300, 320 nm)Simultaneous determination of seven phenolic acids in Brazilian green propolis researchgate.net
UHPLC-ESI-QTOF-MSNot specifiedNot specifiedESI-QTOF-MSIdentification of this compound isomers A, B, and C in Brazilian green propolis researchgate.netmdpi.com
UHPLC-Q-Exactive Orbitrap MSNot specifiedNot specifiedQ-Exactive Orbitrap MSIdentification and quantification of 70 chlorogenic acids in Acanthopanax gracilistylus nih.govacs.org

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, although it is less common than HPLC due to the low volatility of the compound. nih.gov

GC-MS : For GC analysis, this compound typically requires a derivatization step to increase its volatility. nih.gov GC-MS has been employed in metabolomic studies to investigate the effects of chlorogenic acid, where it can separate and identify a wide range of small molecules after derivatization. nih.gov The use of GC-MS has been reported for the quali-quantitative determination of chlorogenic acid in artichoke extracts. actahort.org

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of this compound isomers.

A CE method was developed for the simultaneous separation and determination of five chlorogenic acid isomers, including isochlorogenic acids A and B. nih.gov This method utilized a self-synthesized ionic liquid as a separation selector. nih.govresearchgate.net Optimal separation was achieved using an electrolyte solution of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.8) containing 0.7% (w/w) of the ionic liquid, with detection at 237 nm. nih.gov CE has also been used with electrochemical detection for the analysis of chlorogenic acid in Chrysanthemum. asianpubs.org

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Limit of Detection, Lower Limit of Quantification)

To ensure the reliability of analytical methods for this compound, they must be properly validated according to established guidelines. Key validation parameters include:

Linearity : The method should demonstrate a linear relationship between the concentration of this compound and the analytical response over a defined range. jetir.org For example, an HPLC-UV method for this compound A showed good linearity in the range of 0.04–40 μg/mL with a correlation coefficient (r) of 0.9998. oup.com

Precision : This assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD). For an HPLC method, intra- and inter-day precision for this compound A were within 7.63%. oup.com In a CE method, intraday and interday precision for this compound isomers ranged from 0.5% to 1.9%. nih.gov

Accuracy : Accuracy reflects how close the measured value is to the true value. It is often evaluated through recovery studies. For an HPLC method, the accuracy for this compound A ranged from -1.41% to 3.25% (expressed as relative error). oup.com In another study, the recovery of chlorogenic acid ranged from 95.6% to 107.7%. oup.com

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jetir.org For this compound A, an HPLC-UV method reported an LOD of 0.012 μg/mL. oup.com A CE method reported LODs for five chlorogenic acid isomers ranging from 0.6 to 2.8 μg/mL. nih.gov

Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. austinpublishinggroup.com For this compound A, the LLOQ was found to be 0.04 μg/mL using an HPLC-UV method. oup.com The LLOQ for five chlorogenic acid isomers in a CE method ranged from 2.2 to 9.5 μg/mL. nih.gov

ParameterThis compound A (HPLC-UV) oup.comFive Chlorogenic Acid Isomers (CE) nih.gov
Linearity Range0.04–40 μg/mLNot specified
Correlation Coefficient (r or r²)r = 0.9998r = 0.9994–0.9998
Precision (RSD)< 7.63%0.5–1.9% (intraday), 1.2–2.6% (interday)
Accuracy (Recovery/Relative Error)-1.41 to 3.25% (RE)98.0–101.8% (Recovery)
LOD0.012 μg/mL0.6–2.8 μg/mL
LLOQ0.04 μg/mL2.2–9.5 μg/mL

Compound Names Mentioned

Compound Name
This compound
This compound A
This compound B
This compound C
Chlorogenic acid
Neochlorogenic acid
Cryptochlorogenic acid
Acetonitrile
Methanol
Phosphoric acid
Acetic acid
Ammonium acetate

Pharmacological Mechanisms and Biological Activities in Vitro and Preclinical Studies

Anti-inflammatory Mechanisms

Isochlorogenic acid and its isomers exert anti-inflammatory effects by modulating several key signaling pathways. This compound A (ICQA) has been shown to attenuate liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway. In a preclinical model of liver fibrosis, ICQA treatment was found to suppress the protein expression of high-mobility group box 1 (HMGB1) and toll-like receptor 4 (TLR4). This, in turn, led to a dramatic attenuation of the nuclear translocation of the nuclear factor-kappa B (NF-κB) p65 subunit and suppressed the hepatic expression of phosphorylated IκBα.

Furthermore, studies on isomers and related chlorogenic acids highlight the importance of the mitogen-activated protein kinase (MAPK) pathway. The antioxidant and protective effects of this compound C (ICAC) are regulated by the MAPK pathway. The effects of ICAC in protecting mouse embryonic fibroblast cells from oxidative damage were nullified by the application of JNK and Erk inhibitors, but not by a p38 inhibitor, indicating the crucial role of the JNK and ERK signaling cascades in its mechanism of action. nih.gov Research on the broader class of chlorogenic acids (CGA) further supports these findings, showing that they can reduce the expression and phosphorylation of ERK1/2, p38, and JNK proteins in inflamed tissues. consensus.appconsensus.app Specifically, CGA has been observed to suppress the activity of c-Jun N-terminal kinase (JNK) in cardiomyocytes. nih.gov In some contexts, CGA's effects are more specific, with one study noting inhibition of p38MAPK activity with little effect on ERK or JNK. consensus.app The interplay between these pathways is also evident, as CGA has been shown to inhibit both MAPK and NF-κB phosphorylation in a rat model of interstitial cystitis. consensus.app

Table 1: Modulation of Inflammatory Signaling Pathways by this compound and Related Compounds

CompoundSignaling PathwayEffectModel System
This compound A (ICQA)HMGB1/TLR4/NF-κBInhibitionRat model of liver fibrosis
This compound C (ICAC)JNK/ERK (MAPK)Modulation (effects abrogated by inhibitors)Mouse embryonic fibroblast cells
Chlorogenic Acid (CGA)MAPK/ERK/JNKInhibition of phosphorylationAnimal models of inflammation
Chlorogenic Acid (CGA)NF-κBInhibition of phosphorylationCardiomyocytes and animal models

A key aspect of the anti-inflammatory action of this compound and its related compounds is the inhibition of the production and expression of pro-inflammatory mediators. Neochlorogenic acid (nCGA), an isomer of chlorogenic acid, has demonstrated a significant reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. nih.gov This was accompanied by a reduction in the transcript and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators

CompoundMediatorEffectModel System
Neochlorogenic Acid (nCGA)TNF-α, IL-1β, IL-6Reduced productionLPS-activated macrophages
Neochlorogenic Acid (nCGA)iNOS, COX-2Reduced transcript and protein levelsLPS-activated macrophages
Chlorogenic Acid (CGA)PGE2, COX-2Inhibited production and expressionIL-1β-induced human chondrocytes

Certain isomers of this compound have been found to inhibit the activity of specific enzymes involved in inflammatory processes. Notably, this compound A and this compound C have been shown to inhibit the activity of Kallikrein 5 (KLK5), a serine protease. The excessive activation of KLK5 is associated with skin barrier dysfunction and inflammatory skin conditions like rosacea. By inhibiting KLK5, these this compound isomers can suppress the proteolytic cleavage of cathelicidin (B612621) into its active, pro-inflammatory form, LL-37.

Antioxidant Mechanisms

This compound demonstrates potent antioxidant activity through the direct scavenging of reactive oxygen species (ROS). In vitro studies have shown that this compound A has significant scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, hydroxyl radicals (·OH), and superoxide (B77818) anions (O2·−). spgykj.com In one study, the highest scavenging rates for DPPH and ·OH were 97.04% and 60.01%, respectively. spgykj.com

Similarly, this compound C has been shown to protect cells from oxidative damage by mitigating the increase in cellular ROS induced by hydrogen peroxide (H2O2). nih.gov The antioxidant potential of this compound C was found to be comparable to that of the well-known antioxidant N-acetyl-L-cysteine (NAC). nih.gov This direct scavenging of harmful free radicals is a primary mechanism by which this compound exerts its protective effects against oxidative stress. nih.govresearchgate.net

Table 3: Reactive Oxygen Species Scavenging Activity of this compound A

Radical SpeciesScavenging Efficiency
DPPH·Up to 97.04%
·OHUp to 60.01%
O2·−Up to 28.04%

In addition to direct ROS scavenging, this compound and its isomers also enhance the endogenous antioxidant defense systems of cells. This is primarily achieved through the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. consensus.app Nrf2 is a transcription factor that plays a crucial role in the cellular response to oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Studies on neochlorogenic acid have demonstrated its ability to induce the overexpression of Nrf2/ARE-regulated downstream proteins, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.gov The activation of the Nrf2 pathway allows for its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating their transcription. consensus.app This leads to an increased cellular capacity to neutralize ROS and protect against oxidative damage. nih.gov The activation of the Nrf2/HO-1 pathway is a well-documented mechanism for the antioxidant effects of the broader class of chlorogenic acids. researchgate.netmdpi.com

Neuroprotective Mechanisms of this compound

Isochlorogenic acids, a subgroup of chlorogenic acids, have demonstrated significant potential in protecting the nervous system through various mechanisms. These compounds, which are isomers of dicaffeoylquinic acid, exhibit neuroprotective effects by regulating neurotransmitter levels, modulating cellular signaling pathways, and combating neuroinflammation and oxidative stress.

Regulation of Neurotransmitter Levels (e.g., monoamine oxidase inhibition)

Emerging research has highlighted the role of this compound isomers, specifically dicaffeoylquinic acids (diCQAs), in the regulation of neurotransmitter levels through the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the breakdown of key neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain. wikipedia.orgdrugs.commdpi.com Dysregulation of these neurotransmitters is implicated in various neurological and psychiatric disorders.

In vitro and preclinical studies have shown that certain isomers of this compound can effectively inhibit MAO activity. Specifically, 3,4-dicaffeoylquinic acid (3,4-diCQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA) have been identified as significant inhibitors of both MAO-A and MAO-B. nih.govresearchgate.net This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters, which is a key mechanism for the therapeutic effects of many antidepressant medications. nih.govresearchgate.net The inhibitory action of these this compound isomers on MAO enzymes also contributes to a reduction in reactive oxygen species (ROS) production, which is a byproduct of MAO-catalyzed reactions and a contributor to oxidative stress in the brain. nih.govresearchgate.net

A study investigating the effects of diCQAs from Arctium lappa extracts in a corticosterone-induced mouse model of depression found that these compounds reduced depressive behaviors and memory loss. nih.govresearchgate.net The underlying mechanism was attributed to the reduction of ROS production through the inhibition of MAO-A and MAO-B in both neurons and astrocytes. nih.govresearchgate.net Furthermore, isochlorogenic acids A and C have been identified as mixed-type inhibitors of MAO-B. nih.gov

Table 1: Inhibitory Effects of this compound Isomers on Monoamine Oxidase (MAO)

Compound MAO Isoform Inhibited Observed Effect Reference
3,4-dicaffeoylquinic acid MAO-A and MAO-B Significant inhibition of enzyme activity, reduction of ROS in neurons and astrocytes. nih.govresearchgate.net
3,5-dicaffeoylquinic acid MAO-A and MAO-B Significant inhibition of enzyme activity, reduction of ROS in neurons and astrocytes. nih.govresearchgate.net
This compound A MAO-B Mixed-type inhibitor. nih.gov
This compound C MAO-B Mixed-type inhibitor. nih.gov

Modulation of Intracellular Calcium and Cell Signaling

While direct evidence specifically detailing the modulation of intracellular calcium by this compound is limited, studies on the broader class of chlorogenic acids provide insights into potential mechanisms. Intracellular calcium (Ca2+) is a critical second messenger in neurons, playing a vital role in processes such as neurotransmitter release, synaptic plasticity, and gene expression. researchgate.net However, dysregulation of calcium homeostasis can lead to excitotoxicity and neuronal cell death.

Research on chlorogenic acid has demonstrated its ability to modulate neuronal calcium signaling. For instance, chlorogenic acid has been shown to inhibit glutamate (B1630785) release from cortical nerve terminals by suppressing P/Q-type voltage-gated calcium channels. researchgate.net This action reduces the influx of calcium that triggers neurotransmitter release, thereby preventing the excessive glutamate levels that contribute to excitotoxicity in conditions like cerebral ischemia. The inhibition of these calcium channels is also linked to the suppression of the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/synapsin I pathway, further contributing to the reduction in glutamate release. researchgate.net

Attenuation of Neuroinflammation and Oxidative Stress in Neural Tissues

A significant aspect of the neuroprotective effects of this compound and its isomers lies in their potent anti-inflammatory and antioxidant activities. researchgate.netmdpi.comnih.govnih.gov Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a common feature of many neurodegenerative diseases. nih.govnih.gov

Studies have shown that dicaffeoylquinic acids can effectively suppress neuroinflammatory processes. For example, 3,5-dicaffeoylquinic acid has been found to attenuate microglial activation and the production of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This compound was also shown to reduce inflammatory pain in animal models by inhibiting the MCP3/JAK2/STAT3 signaling pathway, which is involved in microglial activation. nih.gov

The antioxidant properties of isochlorogenic acids are crucial for protecting neural tissues from oxidative damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, contributes to neuronal damage in various neurological conditions. scispace.com Dicaffeoylquinic acids have been shown to reduce ROS production in neurons and astrocytes. nih.govresearchgate.net This antioxidant effect is partly linked to their ability to inhibit MAO enzymes, which are a source of ROS in the brain. nih.govresearchgate.net Furthermore, chlorogenic acids, in general, have been demonstrated to mitigate oxidative stress by upregulating antioxidant enzymes and reducing lipid peroxidation in models of cerebral ischemia and seizures. nih.govnih.gov

Anti-diabetic and Lipid Metabolism Modulating Effects

Isochlorogenic acids and their isomers have garnered attention for their beneficial effects on glucose and lipid metabolism, suggesting their potential as therapeutic agents for metabolic disorders like type 2 diabetes. nih.govconsensus.appcaringsunshine.commdpi.comfrontiersin.orgresearchgate.net

Regulation of Glucose Metabolism-Related Enzymes and Genes

Research indicates that dicaffeoylquinic acids can modulate key enzymes and genes involved in glucose metabolism. nih.govresearchgate.net In vitro studies have demonstrated that these compounds can inhibit enzymes such as α-glucosidase and α-amylase, which are responsible for the digestion of carbohydrates in the intestine. nih.gov By inhibiting these enzymes, isochlorogenic acids can delay the absorption of glucose and reduce postprandial hyperglycemia.

Furthermore, dicaffeoylquinic acids have been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-IV, these compounds can enhance the action of GLP-1, leading to improved insulin (B600854) secretion and glucose control. In animal models of diabetes, treatment with dicaffeoylquinic acids has been associated with a reduction in blood glucose levels and preservation of pancreatic β-cell function. nih.gov Studies on chlorogenic acid have also shown that it can suppress hepatic glucose production by inhibiting the expression of gluconeogenic genes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). proquest.comwu.ac.th

Influence on Insulin Sensitivity and Secretion (e.g., AMPK activation)

A key mechanism underlying the anti-diabetic effects of isochlorogenic acids is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. consensus.appnih.govnih.govmdpi.comdrjockers.commdpi.combiomolther.org AMPK activation enhances glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and suppresses glucose production in the liver, thereby improving insulin sensitivity. mdpi.com

Studies on 3,5-dicaffeoylquinic acid have shown that it can activate AMPK in adipocytes, leading to the inhibition of adipogenesis (the formation of fat cells) and a reduction in lipid accumulation. nih.govmdpi.comnih.gov This activation of AMPK also leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, further contributing to improved lipid metabolism. nih.govnih.gov In diabetic animal models, the administration of chlorogenic acids has been linked to increased AMPK phosphorylation, which in turn improves glucose tolerance and insulin sensitivity. kobe-u.ac.jpnih.gov

Table 2: Effects of this compound Isomers on Glucose and Lipid Metabolism

Compound/Class Target/Pathway Observed Effect Reference
Dicaffeoylquinic acids α-glucosidase, α-amylase, DPP-IV Inhibition of enzyme activity, potential for reduced glucose absorption and enhanced incretin effect. nih.gov
3,5-dicaffeoylquinic acid AMPK, ACC in adipocytes Activation of AMPK, inhibition of adipogenesis and lipid accumulation. nih.govmdpi.comnih.gov
Chlorogenic Acids (general) Hepatic gluconeogenic genes (G6Pase, PEPCK) Suppression of gene expression, leading to reduced hepatic glucose output. proquest.comwu.ac.th
Chlorogenic Acids (general) AMPK in peripheral tissues Increased phosphorylation and activation, leading to improved insulin sensitivity and glucose uptake. kobe-u.ac.jpnih.gov

Reduction of Lipid Deposition and Regulation of Fatty Acid Metabolism

This compound has demonstrated notable effects on lipid metabolism in preclinical studies, suggesting a potential role in mitigating lipid accumulation. In vitro and in vivo models have shown that this compound isomers can effectively reduce lipid deposition and regulate pathways associated with fatty acid synthesis and metabolism.

Further research in HFD-induced hyperlipidemic mice showed that this compound C could significantly prevent increases in body weight and reduce serum cholesterol levels. nih.gov It also ameliorated the hepatic steatosis induced by the high-fat diet, as observed through histological analysis of liver tissue. nih.govnih.gov The mechanism in this model was linked to the promotion of reverse cholesterol transport. nih.gov Another study highlighted that chlorogenic acids, including this compound, can inhibit the enterohepatic farnesoid X receptor (FXR) fibroblast growth factor 15 (FGF15) pathway, which plays a role in bile acid and cholesterol metabolism. nih.gov By inhibiting this pathway, this compound may increase the metabolic elimination of cholesterol. nih.gov

Table 1: Effects of this compound on Lipid Metabolism Markers

Summary of preclinical findings on the impact of this compound isomers on key markers and proteins involved in lipid deposition and fatty acid metabolism.

Model SystemThis compound IsomerKey FindingsReference
Oleic Acid-Induced HepG2 CellsIsochl A, Isochl BAttenuated lipid accumulation and triacylglycerol levels. bohrium.com
Oleic Acid-Induced HepG2 CellsIsochl A, Isochl BDecreased expression of FAS, ACC, and PPARγ. bohrium.com
Oleic Acid-Induced HepG2 CellsIsochl A, Isochl BIncreased expression of PPARα. bohrium.com
High-Fat Diet-Fed ZebrafishIsochl A, Isochl BDecreased lipid profiles and lipid accumulation. bohrium.com
High-Fat Diet-Fed MiceThis compound CReduced serum cholesterol and prevented body weight gain. nih.gov
High-Fat Diet-Fed MiceChlorogenic Acids (incl. Isochlorogenic)Inhibited the enterohepatic FXR-FGF15 pathway. nih.gov

Antimicrobial and Antiviral Activities

Isochlorogenic acids, as part of the broader family of caffeoylquinic acids (CQAs), have been recognized for their wide range of biological activities, including antimicrobial and antiviral properties. mdpi.com Research has demonstrated their potential to combat various pathogens, highlighting their significance in the study of natural bioactive compounds. mdpi.comnih.gov

Antibacterial Effects

This compound derivatives have shown potent antibacterial activity against several bacterial strains. mdpi.comnih.gov In a study investigating compounds from Artemisia sieberi, this compound A-3′-O-β-glucopyranoside and this compound C-3′-O-β-glucopyranoside displayed notable antibacterial effects against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. nih.gov The parent compound, chlorogenic acid, has been shown to exert its antibacterial action by disrupting the permeability of the bacterial cell membrane, which leads to the leakage of intracellular components and ultimately cell death. researchgate.net This mechanism involves altering both the outer and inner membranes and suppressing key metabolic enzymes. researchgate.net While the precise mechanisms for this compound are still under investigation, they are presumed to be similar to those of other chlorogenic acids, targeting cell membrane integrity and metabolic function. researchgate.netoup.com

Table 2: Antibacterial Activity of this compound Derivatives

Observed antibacterial effects of specific this compound derivatives against various bacterial strains.

CompoundBacterial StrainObserved EffectReference
This compound A-3′-O-β-glucopyranosideBacillus subtilisPotent antibacterial activity. nih.gov
This compound C-3′-O-β-glucopyranosideStaphylococcus aureusPotent antibacterial activity. nih.gov

Antiviral Mechanisms (e.g., against Hepatitis C virus, HIV)

This compound has demonstrated significant antiviral properties, particularly against the hepatitis B virus (HBV). nih.gov A study on this compound A isolated from Laggera alata found that it possessed potent anti-HBV activity. nih.gov It markedly inhibited the production of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in HBV-transfected HepG2.2.15 cells, with inhibitory rates of 86.9% and 72.9%, respectively. nih.gov The compound also significantly reduced the levels of hepatitis B virus covalently closed circular DNA (HBV cccDNA), a key component in the persistence of HBV infection. nih.gov The antiviral mechanism is believed to be associated with blocking the translation step of HBV replication and inducing heme oxygenase-1 (HO-1), which may reduce the stability of the HBV core protein. nih.gov

While direct studies on this compound against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) are limited, related chlorogenic acid derivatives have shown promise. mdpi.com Synthetic analogues of chlorogenic acid have demonstrated biological activity against HCV, and other derivatives have been found to effectively inhibit HIV integrase and protease, essential enzymes for viral replication. mdpi.com This suggests that the this compound scaffold is a promising area for the development of novel antiviral agents.

Anticancer Mechanisms (Preclinical)

In preclinical research, this compound and its related compounds have exhibited anticancer effects across various cancer cell lines. nih.goviiarjournals.org These compounds can influence multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis (programmed cell death), and cell cycle dysregulation. nih.goviiarjournals.org

Induction of Apoptosis and Cell Cycle Blockage

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. In a study on triple-negative breast cancer (TNBC) cells (MDA-MB-231 and 4T1), this compound A (ICGA-A) was found to significantly induce apoptosis. nih.gov The induction of apoptosis was confirmed through Annexin V-FITC/PI double staining assays. nih.gov

While specific studies on this compound's effect on the cell cycle are emerging, research on the closely related chlorogenic acid (CGA) provides insight into potential mechanisms. CGA has been shown to induce cell cycle arrest in colorectal cancer cells by increasing the expression of key regulatory proteins like p21 and p53. scilit.comresearchgate.netnih.gov It also promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic caspases 3 and 9. scilit.comresearchgate.netnih.gov Furthermore, studies on gastric adenocarcinoma (AGS) cells treated with caffeoylquinic acid derivatives, including 4,5-Di-O-caffeoylquinic acid (an this compound), showed an increase in the cell population at the G1 phase and a decrease in the G2/M phase, suggesting a cell cycle arrest at the G1 checkpoint. benthamdirect.com This was accompanied by the upregulation of Bax and caspase-3 expression and downregulation of cyclin D1 and Bcl-2. benthamdirect.com

Inhibition of Cancer Cell Proliferation

A primary anticancer mechanism of this compound is the inhibition of cancer cell proliferation. Studies have demonstrated its ability to reduce the viability and growth of various cancer cell lines. For instance, this compound A (ICGA-A) significantly reduced the viability and inhibited the proliferation of MDA-MB-231 and 4T1 breast cancer cells. nih.gov Similarly, this compound C (ICAC) was investigated for its effects on the MDA-MB-231 cell line, where it was shown to inhibit migration and invasion, key processes in cancer metastasis. iiarjournals.org

The inhibitory effect on proliferation is often dose-dependent. Research on chlorogenic acid, a structural relative, has shown significant inhibition of cell proliferation in human hepatocellular carcinoma (HepG2) and pancreatic cancer cells. nih.gove-century.us In pancreatic cancer cells, this inhibition was linked to the downregulation of the AKT/GSK-3β/β-catenin signaling pathway. nih.gov

Table 3: Inhibitory Effects of this compound A (ICGA-A) on Cancer Cell Lines

Summary of the half-maximal inhibitory concentration (IC50) values of ICGA-A in triple-negative breast cancer cell lines after 24 hours of treatment.

Cell LineCancer Type24-hour IC50 ValueReference
MDA-MB-231Triple-Negative Breast Cancer135.8 µM nih.gov
4T1Triple-Negative Breast Cancer (Murine)154.9 µM nih.gov

Modulation of Signal Transduction Pathways in Cancer

This compound isomers have demonstrated notable anticancer activity by modulating key signal transduction pathways involved in tumor growth, proliferation, and metastasis. In vitro and preclinical studies have highlighted the ability of these compounds to interfere with oncogenic signaling, particularly in challenging cancer models like triple-negative breast cancer (TNBC).

This compound C (ICAC) has been shown to target the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently overexpressed in TNBC and associated with a poor prognosis. researchgate.net In studies using the MDA-MB-231 human breast cancer cell line, ICAC was found to reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. researchgate.netnih.gov This effect was achieved by down-regulating the EGFR signaling pathway. researchgate.netnih.gov Specifically, the inhibitory actions of ICAC on EGFR-induced EMT and cell invasion were dependent on the EGFR/phospholipase Cγ (PLCγ)/extracellular regulated protein kinase ½ (ERK½)/slug signaling cascade. nih.gov

Similarly, this compound A (ICGA-A) has been identified as an effective agent in TNBC, where it works to remodel the tumor microenvironment and enhance immunotherapy. Research has shown that ICGA-A can suppress tumor proliferation by inhibiting the FAK/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. By disrupting this cascade, ICGA-A not only impedes tumor growth directly but also helps to overcome immunosuppression within the tumor, thereby improving the efficacy of treatments like PD-1/PD-L1 blockade. pagepressjournals.org

Table 1: Modulation of Cancer Signal Transduction Pathways by this compound Isomers
This compound IsomerCancer ModelTargeted PathwayObserved EffectReference
This compound C (ICAC)Triple-Negative Breast Cancer (MDA-MB-231 cells)EGFR/PLCγ/ERK½/SlugReverses epithelial-to-mesenchymal transition (EMT); inhibits cell invasion. researchgate.netnih.gov
This compound A (ICGA-A)Triple-Negative Breast Cancer (4T1 and MDA-MB-231 cells)FAK/PI3K/AKT/mTORInhibits cell proliferation, migration, and invasion; suppresses immunosuppression. pagepressjournals.org

Hepatoprotective Mechanisms

The hepatoprotective effects of this compound are primarily attributed to its potent antioxidant and antiviral properties. Different isomers have been investigated for their ability to protect liver cells from various insults, including viral infections and fibrosis associated with metabolic disorders.

This compound A (IAA), isolated from the traditional Chinese medicine Laggera alata, has demonstrated significant activity against the hepatitis B virus (HBV). pagepressjournals.org In studies using HBV-transfected HepG2.2.15 cells, IAA markedly inhibited the production of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg), with inhibitory rates of 86.9% and 72.9%, respectively. pagepressjournals.org A key mechanism underlying this effect is the significant induction of heme oxygenase-1 (HO-1) expression. pagepressjournals.org The overexpression of HO-1 is believed to contribute to the anti-HBV activity by reducing the stability of the HBV core protein. pagepressjournals.org Furthermore, the hepatoprotective effect of IAA is bolstered by its direct antioxidative properties. pagepressjournals.org

This compound B (ICAB) has also been identified for its antioxidative and hepatoprotective potential. tandfonline.com It is under investigation for its therapeutic effects on liver fibrosis in the context of non-alcoholic steatohepatitis (NASH), a condition for which effective treatments are urgently needed. The broader class of dicaffeoylquinic acids, which includes isochlorogenic acids, is recognized for its ability to trigger cellular protective mechanisms such as activating the Nrf2 pathway and reducing oxidative stress, which are crucial for hepatoprotection. frontiersin.org

Table 2: Hepatoprotective Mechanisms of this compound Isomers
This compound IsomerModel/ConditionKey MechanismObserved EffectReference
This compound A (IAA)Hepatitis B Virus (HBV)-transfected HepG2.2.15 cellsInduction of Heme Oxygenase-1 (HO-1); Antioxidant activityInhibited HBsAg and HBeAg production; Improved hepatocyte viability. pagepressjournals.org
This compound B (ICAB)Non-alcoholic steatohepatitis (NASH) induced liver fibrosisAntioxidative propertiesInvestigated for protective effects against liver fibrosis. tandfonline.com

Renoprotective Mechanisms

While the broader category of phenolic compounds, including the closely related chlorogenic acid, has been studied for renoprotective effects, specific preclinical research focusing solely on the renoprotective mechanisms of this compound is limited in the available scientific literature. Dicaffeoylquinic acids as a class are known to possess a range of pharmacological properties, including antioxidant and anti-inflammatory effects, which are mechanistically relevant to kidney protection. frontiersin.org However, dedicated studies delineating the specific pathways through which this compound isomers may protect against kidney injury have not been extensively reported.

Immunomodulatory Effects

This compound exhibits significant immunomodulatory effects, influencing both innate and adaptive immune responses. These effects are particularly relevant in the contexts of allergic inflammation and cancer immunotherapy.

This compound C (ICGAC) has been identified as a potent natural compound for alleviating allergic asthma. In preclinical models of asthma, oral administration of ICGAC was shown to modulate immune cell activity, affecting the differentiation of T- and B-cells and reducing airway inflammation. A key finding was the substantial reduction in type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), in bronchoalveolar lavage fluid. Furthermore, ICGAC suppresses inflammatory and oxidative stress responses by upregulating the expression of key antioxidant proteins such as glutathione (B108866) peroxidase 4 (GPX4), solute carrier family 7 member 11 (SLC7A11), and nuclear factor erythroid 2-related factor 2 (Nrf2).

In the realm of oncology, this compound A (ICGA-A) demonstrates immunomodulatory activity that can be harnessed to improve cancer treatment outcomes. In a murine model of triple-negative breast cancer, treatment with ICGA-A significantly enhanced the infiltration of macrophages and CD8+ T cells into the tumor microenvironment. pagepressjournals.org This influx of cytotoxic T cells is critical for an effective anti-tumor immune response. Concurrently, ICGA-A reduced the population of exhausted T cells, suggesting it can help restore immune function within the tumor. pagepressjournals.org

Table 3: Immunomodulatory Effects of this compound Isomers
This compound IsomerModel/ConditionMechanism/TargetObserved EffectReference
This compound C (ICGAC)Allergic Asthma (murine model)Downregulation of IL-4, IL-5, IL-6, IL-1β, TNF-α; Upregulation of GPX4, SLC7A11, Nrf2Reduced airway inflammation; Modulated T-cell and B-cell differentiation.
This compound A (ICGA-A)Triple-Negative Breast Cancer (murine model)Enhanced infiltration of macrophages and CD8+ T cellsImproved anti-tumor immune response; Reduced population of exhausted T cells. pagepressjournals.org

Metabolism and Bioavailability Studies Preclinical Models

In Vivo Metabolism of Isochlorogenic Acid

The in vivo metabolism of this compound is a complex process involving various enzymatic reactions and the influence of the gut microbiota. Following administration in preclinical models, this compound undergoes significant biotransformation before its components are absorbed and distributed throughout the body.

Identification of Metabolites in Biological Fluids and Tissues

Studies in rat models have successfully identified numerous metabolites of this compound A (3,5-dicaffeoylquinic acid) in various biological samples. In one study, a total of 33 metabolites were detected in rat plasma, with 30 of these being identified for the first time. nih.govresearchgate.net The distribution of these metabolites was found to vary across different tissues. For instance, four metabolites were identified in the lungs and liver, while two were found in the spleen and one in the heart. nih.govtandfonline.com Notably, eleven metabolites were detected in the kidneys, suggesting it may be a primary organ for metabolism. tandfonline.com No metabolites were detected in the brain. tandfonline.com Other research has also confirmed the presence of this compound metabolites in feces and urine. nih.govresearchgate.netfrontiersin.org

Two di-methylated metabolites of 3,5-dicaffeoylquinic acid were found in the spleen, while the parent compound itself was detected in the heart. researchgate.net The lungs and liver contained 3,5-dicaffeoylquinic acid along with two of its di-methylated metabolites and a glucuronic acid conjugate. researchgate.net The most widely distributed compounds observed across the examined tissues were 3,5-dicaffeoylquinic acid and its two dimethylated metabolites. researchgate.net

Table 1: Distribution of this compound A Metabolites in Rat Tissues

Tissue Number of Metabolites Detected Specific Metabolites Identified
Plasma 33 Including parent compound and various conjugates nih.govresearchgate.net
Lungs 4 3,5-DCQA, two di-methylated metabolites, glucuronic acid conjugate nih.govtandfonline.comresearchgate.net
Liver 4 3,5-DCQA, two di-methylated metabolites, glucuronic acid conjugate nih.govtandfonline.comresearchgate.net
Kidneys 11 Various metabolites tandfonline.com
Spleen 2 Two di-methylated metabolites nih.govtandfonline.comresearchgate.net
Heart 1 3,5-DCQA nih.govtandfonline.comresearchgate.net
Feces 14 Various metabolites nih.gov
Urine 12 Various metabolites nih.gov
Brain 0 None detected tandfonline.com

Note: 3,5-DCQA refers to 3,5-dicaffeoylquinic acid.

Metabolic Reactions

The biotransformation of this compound involves several key metabolic reactions. These reactions, primarily occurring in the liver and intestines, modify the structure of the parent compound, facilitating its absorption and eventual excretion. nhri.org.twnhri.org.tw

The identified metabolic pathways for this compound A include:

Methylation: The addition of a methyl group to the this compound molecule. nih.govresearchgate.net

Hydrolysis: The breakdown of the ester bond, releasing caffeic acid and quinic acid. nih.govresearchgate.net

Sulphate Conjugation: The attachment of a sulfate (B86663) group. nih.govresearchgate.net

Glucuronide Conjugation: The conjugation with glucuronic acid. nih.govresearchgate.net

Dehydroxylation: The removal of a hydroxyl group.

Hydrogenation: The addition of hydrogen atoms. tandfonline.com

One proposed metabolic pathway involves the initial hydrolysis of this compound A to caffeoylquinic acid, which is then methylated. tandfonline.com Another pathway suggests complete hydrolysis to caffeic acid, which subsequently undergoes a series of reactions including glucuronide conjugation, sulphate conjugation, and hydrogenation with sulphate conjugation. tandfonline.com

Role of Gut Microbiota in Metabolism

The gut microbiota plays a crucial role in the metabolism of this compound. nih.gov A significant portion of ingested this compound reaches the colon intact, where it is acted upon by intestinal microorganisms. nhri.org.tw The esterases secreted by gut bacteria, such as Lactobacillus and Bifidobacterium, can hydrolyze this compound into caffeic acid and quinic acid. mdpi.com These smaller compounds can then be further metabolized by the gut microbiota before absorption. nhri.org.tw

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models provide valuable insights into the absorption, distribution, and elimination of this compound. These studies are essential for understanding the compound's bioavailability and how its concentration in the body changes over time.

Absorption and Distribution Patterns

Following oral administration in rats, this compound is absorbed, although its bioavailability is relatively low. nih.gov Studies on this compound C have shown an absolute oral bioavailability ranging from 14.4% to 16.9% in rats. nih.govmdpi.com Research on the related compound chlorogenic acid indicates that it can be absorbed from the stomach in its intact form. nih.gov It appears in plasma and urine relatively quickly, suggesting absorption in the upper gastrointestinal tract. nih.gov

Once absorbed, this compound and its metabolites are distributed to various tissues. As mentioned previously, metabolites have been detected in the liver, lungs, kidneys, spleen, and heart of rats. tandfonline.comresearchgate.net The widespread distribution of 3,5-dicaffeoylquinic acid and its dimethylated metabolites suggests these compounds may be responsible for the pharmacological effects observed in preclinical studies. researchgate.net

Excretion Pathways

The excretion of this compound and its metabolites occurs through multiple pathways. Metabolites have been identified in both the urine and feces of rats, indicating that both renal and fecal routes are involved in their elimination. nih.govresearchgate.netfrontiersin.org The detection of a significant number of metabolites in the kidneys suggests that urinary excretion is a major pathway. tandfonline.com For the related chlorogenic acid, it has been suggested that bile may be a primary excretion pathway for the circulating compound and its metabolites, as urinary excretion accounts for a relatively small percentage of the total intake. nhri.org.twnhri.org.tw

Half-life and Bioavailability

The bioavailability and pharmacokinetic profiles of isochlorogenic acids have been investigated in preclinical rat models, revealing generally low oral bioavailability for these compounds. The data indicates that isochlorogenic acids are subject to significant metabolism and rapid elimination.

Studies on This compound A (3,5-dicaffeoylquinic acid) in rats have reported an oral bioavailability of approximately 22.6%. frontiersin.org In one preclinical study, the co-administration of this compound A with other compounds was found to reduce its terminal elimination half-life, although the baseline half-life was not specified. nih.gov This suggests that interactions with other substances can influence its pharmacokinetic profile.

For This compound C (4,5-dicaffeoylquinic acid) , research has established a low absolute oral bioavailability in rats, ranging from 14.4% to 16.9%. nih.govnih.gov This poor bioavailability is a key consideration for its therapeutic potential and suggests that its biological effects may be partly mediated by its metabolites. nih.gov The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for this compound C have been shown to have a positive correlation with the administered dose. nih.gov

While specific half-life data for the parent this compound isomers are not extensively detailed in the available literature, the related compound, chlorogenic acid, is known to have a short half-life of approximately 1.5 to 2.5 hours in rats, which may suggest a similarly rapid clearance for isochlorogenic acids. rsc.orgnih.govresearchgate.net

Interactive Data Table: Bioavailability of Isochlorogenic Acids in Rats

CompoundBioavailability (%)Preclinical Model
This compound A (3,5-DCQA)22.6Rat
This compound C (4,5-DCQA)14.4 - 16.9Rat

Identification of Bioactive Metabolites

Following oral administration in preclinical models, isochlorogenic acids undergo extensive metabolism, leading to the formation of numerous metabolites, some of which are considered bioactive. The identification of these metabolites is crucial for understanding the mechanisms behind the pharmacological effects observed.

Studies in rats have successfully identified a significant number of metabolites of This compound A in plasma, urine, and feces. nih.govmdpi.comresearchgate.net In one such study, a total of 32 metabolites were identified, while another reported 33, with 30 of them being newly discovered. nih.govresearchgate.net The primary metabolic pathways involved include:

Hydrolysis

Dehydroxylation

Hydrogenation

Conjugation reactions (such as methylation, glucuronidation, sulfation, and conjugation with glycine, cysteine, or glutathione). nih.govresearchgate.net

Notably, a metabolite formed through hydrolyzation, dehydroxylation, and hydrogenation was identified as the predominant circulating metabolite after oral administration of this compound A in rats. nih.gov This indicates that the breakdown and modification of the parent compound are substantial.

For This compound C , it has been proposed that the gut microbiota plays a significant role in its metabolism. nih.gov Research has identified chlorogenic acid as a key active metabolite responsible for some of the therapeutic effects observed, such as in allergic asthma models. nih.gov The metabolic conversion by gut flora is a critical step, as the bioavailability of the parent compound is low. nih.govnih.gov The metabolites produced by the gut microbiota from the caffeic acid portion of this compound are considered major contributors to its biological activity. nih.gov

The anti-inflammatory effects of isochlorogenic acids are believed to be at least partially attributable to their metabolites, such as caffeic acid, which is known to possess significant anti-inflammatory properties. researchgate.net

Interactive Data Table: Identified Metabolites and Pathways of this compound A in Rats

Sample MatrixNumber of Metabolites IdentifiedMajor Metabolic PathwaysKey Metabolites
Plasma, Urine, Feces32Hydrolyzation, Dehydroxylation, Hydrogenation, Methylation, Glucuronidation, Sulfation, Glycine/Cysteine/Glutathione (B108866) ConjugationHydrolyzed, dehydroxylated, and hydrogenated derivative (dominant circulating metabolite)
Plasma33Methylation, Hydrolysis, Sulphate Conjugation, Glucuronide Conjugation3-Caffeoylquinic acid, 5-Caffeoylquinic acid, 4-Caffeoylquinic acid, 3,4-Dicaffeoylquinic acid, 4,5-Dicaffeoylquinic acid

Structure Activity Relationship Sar Studies of Isochlorogenic Acid and Its Derivatives

Impact of Isomerism on Biological Activity

The spatial arrangement of the caffeoyl groups on the quinic acid skeleton results in different isomers of isochlorogenic acid, each exhibiting a unique profile of biological activity. cjnmcpu.com Research has consistently shown that this isomerism is not trivial, with different isomers displaying varied potency in their pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. mdpi.comresearchgate.net

For instance, studies on anti-rosacea effects have demonstrated that this compound A (3,5-dicaffeoylquinic acid) and this compound C (4,5-dicaffeoylquinic acid) are effective inhibitors of kallikrein 5 (KLK5) protease activity, a key enzyme in the pathophysiology of rosacea. mdpi.comnih.gov Their inhibitory action reduces the conversion of inactive cathelicidin (B612621) to its active form, LL-37, thereby suppressing the expression of inflammatory mediators. mdpi.comnih.gov Interestingly, another isomer, this compound B, also showed KLK5 inhibitory activity. nih.gov This contrasts with chlorogenic acid (a monocaffeoylquinic acid), which did not significantly inhibit the same enzyme, highlighting that the presence of two caffeoyl groups is crucial for this specific activity. mdpi.comnih.gov

The antioxidant capacity also varies among isomers. Dicaffeoylquinic acid (diCQA) isomers, which include the isochlorogenic acids, generally exhibit greater free radical scavenging activity compared to monocaffeoylquinic acid (CQA) isomers. nih.gov This enhanced activity is attributed to the presence of two caffeoyl groups. nih.gov Furthermore, the relative positions of these two groups influence their antioxidant capacity. cjnmcpu.com A comparison of antibacterial activity against Bacillus shigae revealed a specific order of inhibitory potency: this compound A > this compound C > this compound B. cjnmcpu.com

The differential activity of this compound isomers underscores the importance of stereochemistry in their biological function. The specific orientation of the caffeoyl groups affects how the molecule binds to and interacts with protein targets, leading to variations in their therapeutic effects.

This compound IsomerChemical NameObserved Biological ActivityReference
This compound A3,5-dicaffeoylquinic acidInhibits KLK5 protease activity; Highest inhibitory activity against Bacillus shigae; Potent antioxidant and anti-inflammatory effects. cjnmcpu.commdpi.comfrontiersin.org
This compound B3,4-dicaffeoylquinic acidInhibits KLK5 protease activity; Lowest inhibitory activity against Bacillus shigae; Hepatoprotective effects. cjnmcpu.comnih.govresearchgate.net
This compound C4,5-dicaffeoylquinic acidInhibits KLK5 protease activity; Intermediate inhibitory activity against Bacillus shigae; Potent antioxidant and anti-inflammatory effects. cjnmcpu.commdpi.comfrontiersin.org

Correlating Chemical Structure Factors with Pharmacological Effects

The pharmacological effects of this compound and its isomers are intrinsically linked to specific features of their chemical structure. SAR analyses aim to identify these key structural determinants, providing a blueprint for predicting and modulating bioactivity. nih.gov

The most significant structural feature of isochlorogenic acids is the presence of two caffeic acid moieties esterified to a quinic acid core. cjnmcpu.com The dicaffeoylquinic acid (diCQA) structure is directly responsible for the enhanced antioxidant and Nrf2 signaling activation compared to monocaffeoylquinic acid (CQA) isomers. nih.gov The phenolic hydroxyl (R-OH) groups on the caffeic acid portions are critical, as they can donate hydrogen atoms to neutralize free radicals like hydroxyl radicals and superoxide (B77818) anions, which is the basis of their potent antioxidant effect. cjnmcpu.comcjnmcpu.com

Beyond the number of caffeoyl groups, their specific placement on the quinic acid ring is a key determinant of activity. cjnmcpu.com The relative positions of the caffeoyl groups influence the molecule's conformation and its ability to interact with biological targets. cjnmcpu.com Furthermore, quantitative structure-activity relationship (QSAR) studies have identified several chemical factors that correlate with the biological activity of chlorogenic acid and its isomers. nih.gov These factors include:

Atomic Properties: Atomic mass, atomic weight, and electronegativity. nih.gov

Molecular Geometry: Atom shape, size, and distribution. nih.gov

Electronic Properties: Atomic polarizabilities and ionic currents. nih.gov

Structural FactorImpact on Pharmacological EffectReference
Two Caffeoyl Groups (vs. one)Enhances antioxidant activity and activation of Nrf2 signaling. Crucial for KLK5 inhibition. mdpi.comnih.gov
Position of Caffeoyl GroupsAffects the conformation of the cyclohexane (B81311) skeleton, influencing antioxidant capacity and specific enzyme inhibition. Determines the relative potency between isomers (e.g., antibacterial activity). cjnmcpu.com
Phenolic Hydroxyl GroupsEssential for antioxidant activity through hydrogen donation to free radicals. Blocking these groups on the caffeic acid moiety abolishes hypolipidemic activity. cjnmcpu.comcjnmcpu.comresearchgate.net
Quinic Acid Moiety (Carboxyl and Hydroxyl groups)The carboxyl group provides a key interaction point with biological targets. Blocking these groups did not abolish the hypolipidemic effect in one study. frontiersin.orgresearchgate.net
Atomic/Molecular Properties (Mass, Size, Shape, Polarity)Correlated with the potential sensitization strength and type of immune response. nih.gov

Rational Design of this compound Analogues for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogues with improved therapeutic properties. nih.gov By strategically modifying the core structure, researchers aim to enhance potency, increase metabolic stability, and fine-tune the pharmacological profile of these compounds. researchgate.netnih.gov

One approach involves the synthesis of derivatives by modifying the functional groups on the quinic acid and caffeic acid moieties. For example, a study focused on developing agents with lipid-lowering effects synthesized a series of caffeoylquinic acid derivatives. mdpi.com The results showed that blocking all hydroxyl and carboxyl groups on the quinic acid part did not eliminate the hypolipidemic effect. researchgate.net Conversely, blocking the phenolic hydroxyl groups on the caffeic acid portion completely abolished the activity. researchgate.net This indicates that the catechol structure of the caffeic acid units is indispensable for this particular biological effect. researchgate.net In this study, certain synthesized amide derivatives, particularly one with a propargyl group, showed more potent lipid-lowering effects than the parent compound and the positive control, simvastatin. mdpi.com

Another strategy involves creating hybrid molecules. Researchers have designed and synthesized amino acid ester-coupled caffeoylquinic acid derivatives. researchgate.net Several of these new compounds demonstrated significant lipid-lowering effects in HepG2 liver cells, with some exhibiting activity comparable to chlorogenic acid and simvastatin. researchgate.net This approach leverages the structural features of both the this compound scaffold and amino acids to create novel bioactive entities.

Computational methods, such as structure-based drug design (SBDD) and in silico screening, are increasingly used to guide these synthetic efforts. nih.gov By modeling the interaction between this compound derivatives and target proteins, researchers can predict which modifications are most likely to improve binding affinity and efficacy. acs.orgnih.gov This computational approach was used to design novel chlorogenic acid derivatives as potential inhibitors for breast cancer, identifying several analogues with excellent predicted binding energy and stability in the active sites of target proteins. nih.gov The rational design of analogues is a dynamic field that holds the promise of transforming natural compounds like this compound into optimized therapeutic agents. nih.govuthsc.edu

Future Directions and Research Perspectives

Elucidation of Specific Molecular Targets and Pathways

Future research on isochlorogenic acid will likely focus on pinpointing its precise molecular targets and the signaling pathways it modulates. While current studies have implicated several pathways, a deeper understanding of the direct interactions between this compound and its protein targets is necessary.

Recent investigations have highlighted the potential of this compound A (ICGA-A) in the context of cancer therapy. In triple-negative breast cancer (TNBC), ICGA-A has been shown to suppress tumor proliferation by inhibiting the FAK/PI3K/AKT/mTOR signaling pathway. frontiersin.orgnih.gov This pathway is a critical regulator of cancer progression. nih.gov Further studies have enriched our understanding by identifying pathways such as the "Cancer pathway," "VEGF pathway," "Focal adhesion pathway," and "ECM-receptor interaction pathway" as being significantly affected by ICGA-A treatment. frontiersin.org These findings suggest that this compound's anti-tumor effects are multi-faceted, involving various aspects of cell signaling related to tumorigenesis. frontiersin.org

In the realm of neuroprotection, research on related compounds like chlorogenic acid (CGA) provides valuable insights. CGA has been found to protect against glutamate-induced excitotoxicity by suppressing the accumulation of reactive oxygen species (ROS), restoring mitochondrial membrane potential, and modulating intracellular calcium levels. nih.gov The protective mechanism also involves the PKC signaling cascade and anti-apoptotic properties against the activation of caspases and calpain. nih.gov Given the structural similarities, it is plausible that this compound shares some of these neuroprotective mechanisms, a hypothesis that warrants further investigation.

Additionally, isomers of chlorogenic acid have been shown to inhibit kallikrein 5 (KLK5), a serine protease involved in the pathophysiology of rosacea. researchgate.net This suggests that isochlorogenic acids may have therapeutic potential for inflammatory skin conditions by targeting specific proteases.

To advance our knowledge, future studies will need to employ techniques like affinity-based protein profiling (AfBPP) to identify direct binding partners of this compound. nih.gov This approach has been successfully used to identify mitochondrial acetyl-CoA acetyltransferase 1 (ACAT1) as a direct target of chlorogenic acid, revealing a novel mode of action in impairing cancer cell proliferation. nih.gov Similar methodologies will be crucial for mapping the complete interactome of this compound and validating these targets through in-depth biochemical and cellular assays.

Advanced Preclinical Models for Mechanistic Investigations

To better understand the therapeutic potential of this compound, future research will require the use of more sophisticated preclinical models that can more accurately mimic human diseases.

In cancer research, in vivo validation using murine models, such as the 4T1 murine model for triple-negative breast cancer, has been instrumental in demonstrating the efficacy of this compound A (ICGA-A). frontiersin.orgnih.gov These studies have shown that ICGA-A can enhance the infiltration of beneficial immune cells like macrophages and CD8+ T cells into tumors, while reducing exhausted T cells, thereby augmenting the effects of immunotherapy. nih.gov Future investigations should expand on these findings by utilizing patient-derived xenograft (PDX) models and humanized mouse models. These advanced models can provide a more accurate prediction of clinical outcomes and allow for the study of this compound's effects on a human tumor microenvironment.

For neurodegenerative diseases, preclinical studies using animal models of focal cerebral ischemia have demonstrated the neuroprotective effects of chlorogenic acid. nih.gov Treatment with chlorogenic acid has been shown to improve neurological deficits, reduce brain edema and infarction, and decrease oxidative stress. nih.gov Similarly, in models of Parkinson's disease, chlorogenic acid is being investigated for its potential to reduce the accumulation of alpha-synuclein. cureparkinsons.org.uk Future research on this compound should leverage these and other advanced neurological disease models, such as transgenic mouse models that express human disease-associated genes, to dissect its neuroprotective mechanisms.

The development and use of these advanced preclinical models will be critical for elucidating the detailed mechanisms of action of this compound and for gathering the necessary evidence to support its transition into clinical trials. cureparkinsons.org.uk

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

The integration of omics technologies, such as metabolomics and transcriptomics, is poised to revolutionize our understanding of this compound's biological activities and biosynthesis. These high-throughput approaches provide a global view of the molecular changes occurring within an organism or cell in response to this compound.

Metabolomics allows for the comprehensive analysis of all metabolites within a biological system. In the study of plants rich in this compound, such as Vaccinium dunalianum and Lonicera macranthoides, non-targeted metabolomics has been used to create extensive metabolic profiles. dntb.gov.uanih.gov This has been instrumental in identifying the dynamic changes in metabolites during plant development and understanding the accumulation of chlorogenic acids. dntb.gov.uanih.gov For instance, in rice, metabolomic analysis identified chlorogenic acid as a key resistance substance against the white-backed planthopper. frontiersin.org

Transcriptomics , which analyzes the complete set of RNA transcripts, provides insights into gene expression patterns. When combined with metabolomics, it becomes a powerful tool for elucidating the biosynthetic pathways of compounds like this compound. nih.gov Integrated transcriptomic and metabolomic analyses have been used to identify key genes and regulatory networks involved in chlorogenic acid biosynthesis in various plants. dntb.gov.uanih.govfrontiersin.org For example, such studies have identified key structural genes and transcription factors that influence the production of chlorogenic acid. dntb.gov.ua

In the context of this compound's therapeutic effects, omics technologies can help to identify the molecular pathways it modulates. By comparing the metabolomic and transcriptomic profiles of cells or tissues treated with this compound to untreated controls, researchers can identify differentially expressed genes and altered metabolic pathways. nih.gov This approach has been successfully used to reveal that the flavonoid biosynthetic pathway is a key anti-pest pathway in rice, with chlorogenic acid as a prominent marker. frontiersin.org

The combined application of metabolomics and transcriptomics will be crucial for:

Identifying the key genes and enzymes involved in the biosynthesis and regulation of this compound. mdpi.com

Uncovering the full spectrum of metabolic and transcriptional changes induced by this compound in various biological systems.

Elucidating the complex mechanisms of action underlying its therapeutic properties.

This integrated omics approach will provide a more holistic understanding of this compound, from its production in plants to its effects in humans, and will be invaluable for its future development as a therapeutic agent or functional food ingredient. dntb.gov.ua

Sustainable Production and Biotechnological Approaches

The increasing demand for this compound and other bioactive plant-derived compounds necessitates the development of sustainable and efficient production methods that are not reliant on traditional agricultural practices. researchgate.net Biotechnological approaches offer promising alternatives to ensure a stable and high-quality supply. mdpi.com

Plant Tissue Culture techniques, including in vitro root cultures, micropropagation, and callogenesis, provide a means to produce significant quantities of bioactive compounds under controlled laboratory conditions, independent of environmental factors. researchgate.netmdpi.com These methods also allow for the production of pathogen-free plant material and can be scaled up using bioreactors to reduce operational costs. mdpi.com Research on medicinal plants like Lonicera japonica has demonstrated the potential of tissue culture to enhance the production of secondary metabolites, including chlorogenic acids. frontiersin.org

Metabolic Engineering and Synthetic Biology in microorganisms offer another powerful strategy for the sustainable production of this compound. nih.gov By introducing the necessary biosynthetic genes into microbial hosts such as Escherichia coli or yeast, it is possible to create "cell factories" that can produce high titers of the desired compound from simple carbon sources. nih.govacs.org This approach allows for precise control over the production process and can be optimized through techniques like modular pathway engineering and cofactor engineering to improve yields. nih.gov For example, studies have successfully constructed a de novo biosynthesis pathway for chlorogenic acid in E. coli, achieving significant titers in fermenters. nih.govacs.org

Key strategies in the biotechnological production of this compound include:

Optimization of Precursor Supply: Fine-tuning the expression of genes in the shikimate pathway to increase the availability of precursors for chlorogenic acid synthesis. acs.org

Cofactor Engineering: Enhancing the supply of necessary cofactors for key enzymatic reactions in the biosynthetic pathway. nih.gov

Byproduct Reduction: Identifying and eliminating the formation of unwanted byproducts to improve the purity and yield of the target compound. acs.org

Q & A

Q. How do environmental factors influence the stability of isochlorogenic acid A in aqueous solutions?

Stability studies using UPLC under varying pH, temperature, and light conditions demonstrate that this compound A degrades via first-order kinetics. Key parameters like half-life (t1/2) and activation energy (calculated via the Arrhenius equation) reveal pH 7 and dark conditions as optimal for stability. For example, acidic conditions (pH 3) accelerate degradation, while elevated temperatures (e.g., 60°C) reduce t1/2 by 50% compared to 25°C .

Q. What methodologies are recommended for quantifying this compound isomers in complex plant matrices?

High-performance liquid chromatography (HPLC) with gradient elution (e.g., acetonitrile-0.1% formic acid) and detection at 325 nm is widely used. The Quantitative Analysis of Multi-Components by Single Marker (QAMS) method can simultaneously quantify isomers (e.g., isochlorogenic acids A, B, C) using relative correction factors validated against external standards. This approach reduces reliance on reference standards while maintaining accuracy (RSD <5%) .

Q. How can in vitro antioxidant activity of this compound A be systematically evaluated?

Spectrophotometric assays for scavenging free radicals (DPPH, ·OH, O2<sup>-</sup>·) and measuring reducing power are standard. For instance, this compound A exhibits 97.04% DPPH scavenging at 1.0 mg/mL. Zebrafish models further validate in vivo antioxidant effects by measuring ROS reduction and SOD/CAT enzyme activity .

Advanced Research Questions

Q. What experimental designs are optimal for identifying metabolites of this compound A in vivo?

UHPLC-Q-Exactive Orbitrap MS combined with solid-phase extraction (SPE) efficiently identifies metabolites in plasma and tissues. In rats, 33 metabolites were detected, including methylated, hydrolyzed, and conjugated (sulfate/glucuronide) forms. Tissue distribution studies reveal liver and kidneys as primary metabolic sites .

Q. How can multivariate statistics resolve contradictions in this compound content across plant sources?

Hierarchical clustering analysis (HCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) differentiate plant parts (e.g., Valeriana jatamansi leaves vs. roots). For example, this compound A dominates in leaves, while valepotriates are higher in roots. Principal component analysis (PCA) identifies valerian triglycerides as key discriminators .

Q. What strategies distinguish the antioxidant contributions of isochlorogenic acids in complex matrices?

On-line DPPH-CE-DAD integrates antioxidant activity screening with component quantification. For Reduning Injection, isochlorogenic acids A, B, and C were identified as primary antioxidants via correlation analysis (r >0.92 between activity and concentration). This method enables simultaneous pharmacological and compositional assessment .

Q. How do extraction methods impact the recovery of isochlorogenic acids from plant materials?

Ultrasonic-assisted extraction (UAE) with ethanol-water mixtures (70% ethanol, 50°C) maximizes yield. Box-Behnken design optimizes parameters (time, solvent ratio, power), achieving >90% recovery. Comparatively, UAE outperforms maceration in efficiency and reduces thermal degradation .

Methodological Notes

  • Degradation Kinetics : Use first-order models and Arrhenius equations for stability predictions .
  • Metabolite Identification : Prioritize high-resolution MS and composite reaction pathways (hydrolysis, conjugation) .
  • Statistical Validation : Ensure QAMS methods are cross-validated with external standards to address matrix effects .
  • Antioxidant Assays : Combine in vitro (DPPH) and in vivo (zebrafish) models for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.